molecular formula C12H14O2 B8479323 1-[4-(2-Oxopropyl)phenyl]propan-2-one

1-[4-(2-Oxopropyl)phenyl]propan-2-one

Cat. No.: B8479323
M. Wt: 190.24 g/mol
InChI Key: BTNPTEDWMCDWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Oxopropyl)phenyl]propan-2-one is a ketone derivative characterized by a propan-2-one backbone attached to a phenyl ring substituted at the para position with a 2-oxopropyl group. This structural motif positions it within a broader class of arylpropanones, which are critical intermediates in pharmaceutical synthesis, agrochemicals, and metabolic studies . The compound’s significance in toxicology is highlighted by its role as a phase I metabolite of 4-methylthioamphetamine (4-MTA), formed via oxidative deamination .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-[4-(2-oxopropyl)phenyl]propan-2-one

InChI

InChI=1S/C12H14O2/c1-9(13)7-11-3-5-12(6-4-11)8-10(2)14/h3-6H,7-8H2,1-2H3

InChI Key

BTNPTEDWMCDWAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-[4-(2-Oxopropyl)phenyl]propan-2-one with structurally related arylpropanones, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 4-(2-Oxopropyl) C₁₂H₁₄O₂ 190.24 4-MTA metabolite; ketone intermediate in redox reactions [4, 8]
1-(4-Chlorophenyl)propan-2-one (4f) 4-Cl C₉H₉ClO 168.62 Herbicidal activity precursor; synthesized via Ir catalysis [6, 7]
1-(3-(Methylthio)phenyl)propan-2-one 3-(Methylthio) C₁₀H₁₂OS 180.27 Higher lipophilicity (logP ~2.1); potential CYP450 substrate [15]
1-(4-Nitrophenyl)propan-2-one (4J) 4-NO₂ C₉H₉NO₃ 179.18 Electron-deficient aryl group; impacts reduction kinetics [6]
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₉F₃O 202.18 Intermediate in fenfluramine synthesis; high electronegativity [10]

Physicochemical and Electronic Properties

  • Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or reductions. For example, 1-(4-Nitrophenyl)propan-2-one (4J) exhibits faster reduction rates under acidic conditions compared to electron-donating analogs .
  • Hardness (η) : Using Parr-Pearson theory (η = (I - A)/2), compounds with electron-withdrawing substituents (e.g., -CF₃) exhibit higher η values, indicating resistance to charge transfer. This correlates with their stability in redox reactions .
  • Lipophilicity : The 3-(methylthio) substituent in 1-(3-(Methylthio)phenyl)propan-2-one increases logP, enhancing membrane permeability and bioavailability .

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